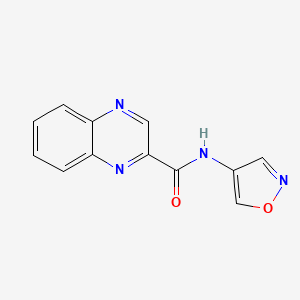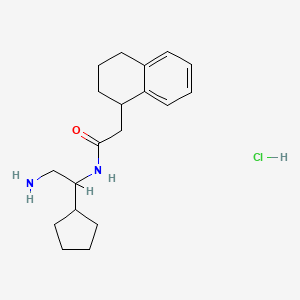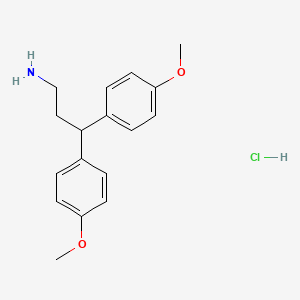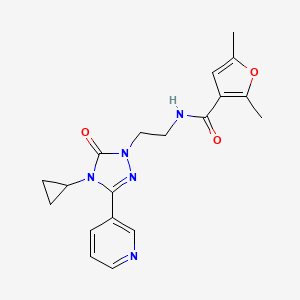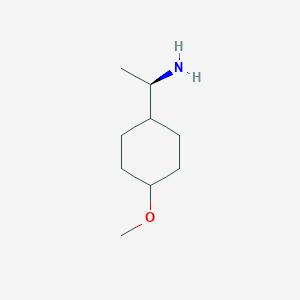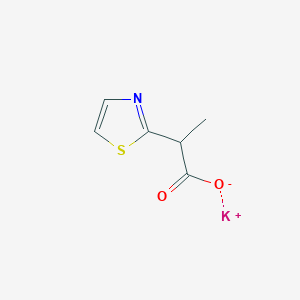
Kalium-2-(Thiazol-2-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(thiazol-2-yl)propanoate is an organic salt with the chemical formula C₆H₆KNO₂S. This compound is known for its unique structure, which includes a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts specific chemical properties to the compound, making it valuable in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Potassium 2-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Potassium 2-(thiazol-2-yl)propanoate, also known as Potassium;2-(1,3-thiazol-2-yl)propanoate, is a compound that belongs to the thiazole class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various biological targets, depending on the specific functional groups attached to the thiazole ring .
Mode of Action
The mode of action of Potassium 2-(thiazol-2-yl)propanoate involves its interaction with its targets, leading to various biochemical changes. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable Potassium 2-(thiazol-2-yl)propanoate to interact with its targets in a specific manner, leading to the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Potassium 2-(thiazol-2-yl)propanoate.
Result of Action
The molecular and cellular effects of Potassium 2-(thiazol-2-yl)propanoate’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by thiazole derivatives, the effects of Potassium 2-(thiazol-2-yl)propanoate could potentially include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of Potassium 2-(thiazol-2-yl)propanoate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(thiazol-2-yl)propanoate typically involves the reaction of 2-bromo-1,3-thiazole with potassium propanoate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Potassium 2-(thiazol-2-yl)propanoate may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium;2-(1,3-thiazol-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Potassium;2-(1,3-thiazol-2-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Potassium 2-(thiazol-2-yl)propanoate is unique due to its specific propanoate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
potassium;2-(1,3-thiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.K/c1-4(6(8)9)5-7-2-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDZYOHKMEHQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2439181.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2439184.png)
![3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2439189.png)

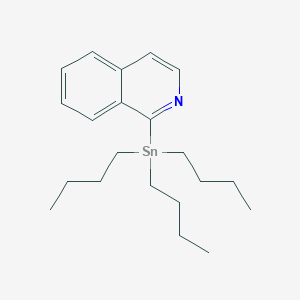
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
